Pararosaniline(1+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

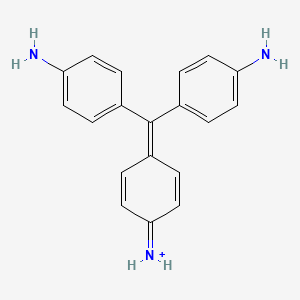

Pararosaniline(1+) is an iminium ion obtained by protonation of the imino group of pararosaniline free base. It is a conjugate acid of a pararosaniline free base.

科学的研究の応用

Biological Applications

a. RNA Splicing Modifier

Recent research has identified pararosaniline as a potent modifier of RNA splicing. In a study involving Caenorhabditis elegans, it was found that exposure to pararosaniline altered the expression of key RNA splicing regulator genes and activated the oxidative stress response. The compound was shown to significantly reduce the spliced-in variant of the ret-1 transcript, indicating its role in modifying gene expression and splicing fidelity. Physiological assays indicated that it adversely affected development, reproduction, and lifespan in these organisms .

b. Histological Staining

Pararosaniline is widely used as a histological dye due to its ability to stain biological tissues effectively. It has been employed in various staining protocols, including Feulgen staining for DNA quantification in cervical intraepithelial lesions (SILs). This application has demonstrated its utility in differentiating between low-grade and high-grade SILs based on DNA ploidy patterns .

Environmental Applications

a. Dye Adsorption

Pararosaniline hydrochloride has been studied for its adsorption characteristics in environmental remediation. Recent findings revealed that specially synthesized conjugated copolymers exhibited an outstanding capacity to adsorb this carcinogenic dye from aqueous solutions. The adsorption studies followed Langmuir and Freundlich models, showing a maximum adsorption capacity of 483.09 mg/g for pararosaniline hydrochloride, which highlights its potential in wastewater treatment processes .

Material Science Applications

a. Functionalization for Enhanced Properties

Research has also focused on the functionalization of pararosaniline to enhance its properties for various applications. For instance, functionalized pararosaniline was synthesized by coupling its amino groups with fatty acid chlorides, resulting in derivatives with improved solubility in both water and oil phases. This modification opens avenues for using pararosaniline derivatives in coatings and other material applications where hydrophobicity is beneficial .

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Biological Research | RNA splicing modifier | Alters gene expression and splicing fidelity in C. elegans |

| Histological staining | Effective in distinguishing between SIL grades | |

| Environmental Science | Dye adsorption | High adsorption capacity for carcinogenic dyes |

| Material Science | Functionalized derivatives | Improved solubility and potential for coatings |

Case Studies

Case Study 1: RNA Splicing Modification

- Objective: To investigate the effects of pararosaniline on RNA splicing.

- Methodology: Utilized C. elegans as a model organism; assessed gene expression changes via qPCR.

- Results: Significant reduction in spliced-in/total ret-1 transcript ratio by 32% upon exposure to 1 mM of pararosaniline.

Case Study 2: Environmental Remediation

- Objective: To evaluate the dye removal efficiency of synthesized copolymers.

- Methodology: Conducted isothermal adsorption studies using Langmuir and Freundlich models.

- Results: Achieved maximum adsorption capacity of 483.09 mg/g for pararosaniline hydrochloride.

化学反応の分析

Chemical Reactions

Pararosaniline(1+) participates in several chemical reactions:

-

Schiff Test: Pararosaniline is used as a colorimetric test for aldehydes in the Schiff test .

-

Reactions in Dyeing: It is used to dye polyacrylonitrile fibers . Research suggests the chromophore formed during these reactions is responsible for the coloration associated with pararosaniline-based dyes.

-

Detection of Sulfur Dioxide: Pararosaniline is also used to detect sulfur dioxide .

Biological Activities

Pararosaniline(1+) exhibits notable biological activities:

-

RNA splicing modifier: Pararosaniline can alter RNA splicing by activating the oxidative stress response and altering the expression of key RNA splicing regulator genes .

Interactions in Sensor Technology

Research has highlighted the potential use of Pararosaniline(1+) in sensor technology:

Stability and Reactivity

Pararosaniline Hydrochloride is stable under normal conditions but avoid dust formation and excess heat .

-

Hazardous Decomposition Products: Hydrogen chloride gas, Nitrogen oxides, Carbon monoxide, and Carbon dioxide .

-

Hazardous Polymerization: Hazardous polymerization does not occur .

Pararosaniline(1+) Comparisons with Related Compounds

Pararosaniline(1+) shares structural and functional similarities with several other compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Rosaniline | Precursor to pararosaniline; lacks chloride ion. | |

| Crystal Violet | Contains methyl groups on nitrogen; used as a dye. | |

| New Fuchsin | Similar dye properties but different structural arrangement. | |

| Basic Fuchsin | Mixture that includes pararosaniline; broader applications in dyeing. |

While similar compounds serve comparable functions as dyes and histological agents, pararosaniline(1+) stands out because of its specific applications in detecting aldehydes and its unique synthesis pathways involving para-aminobenzaldehyde and aniline. Its role as an antischistosomal agent further distinguishes it from other triarylmethane dyes .

特性

分子式 |

C19H18N3+ |

|---|---|

分子量 |

288.4 g/mol |

IUPAC名 |

[4-[bis(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]azanium |

InChI |

InChI=1S/C19H17N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20H,21-22H2/p+1 |

InChIキー |

AFAIELJLZYUNPW-UHFFFAOYSA-O |

SMILES |

C1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

正規SMILES |

C1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。